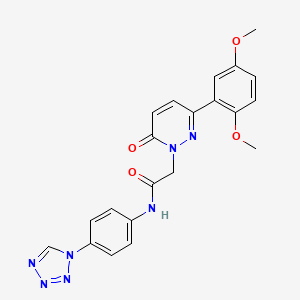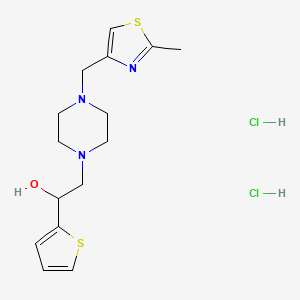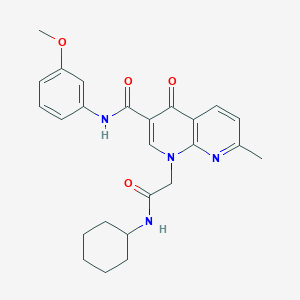
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Without specific literature or patents describing the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are several other functional groups, including a methoxyphenyl group and a cyclohexylamino group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amine group might be involved in acid-base reactions, while the naphthyridine core might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the methoxy group would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing various naphthyridine derivatives and related compounds. These methods include the synthesis of novel annulated products from aminonaphthyridinones, showcasing the ability to create new heterocyclic systems with potential for further chemical and pharmacological exploration (Deady & Devine, 2006). Additionally, studies on the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives emphasize the importance of structural diversity in developing compounds with desired properties (Özer et al., 2009).
Antibacterial Activity
The antibacterial activity of pyridonecarboxylic acids and fluoronaphthyridines derivatives has been a significant area of research. These studies have led to the identification of compounds with potent antibacterial properties, highlighting the potential for developing new antibiotics to combat resistant bacteria (Egawa et al., 1984; Bouzard et al., 1992).
Cytotoxic Activity
Investigations into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have revealed compounds with potent growth inhibitory properties against various cancer cell lines. This research suggests the potential for these compounds in cancer therapy, with some showing remarkable efficacy in preclinical models (Deady et al., 2005).
Electrochromic and Redox-active Polymers
The development of solution-processable, transmissive-to-green switching electrochromic polyamides bearing naphthalene units demonstrates the versatility of naphthyridine derivatives in material science. These polymers exhibit high thermal stability and significant electrochromic properties, suggesting applications in smart windows and displays (Hsiao & Han, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-16-11-12-20-23(31)21(25(32)28-18-9-6-10-19(13-18)33-2)14-29(24(20)26-16)15-22(30)27-17-7-4-3-5-8-17/h6,9-14,17H,3-5,7-8,15H2,1-2H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGPIBVFOAUHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


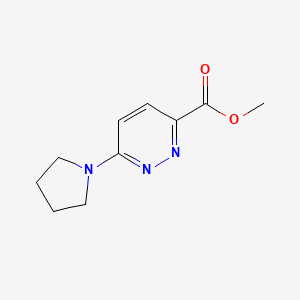
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2765204.png)
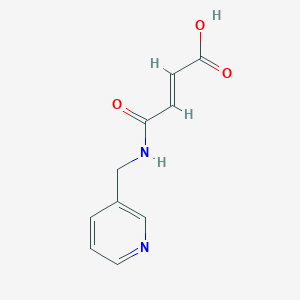
![Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate](/img/structure/B2765207.png)
![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)
![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)


